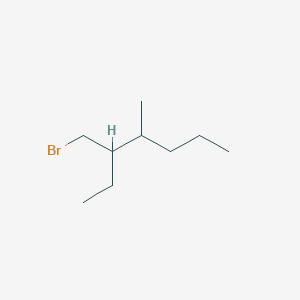

3-(Bromomethyl)-4-methylheptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Bromomethyl)-4-methylheptane: is an organic compound with the molecular formula C8H17Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to the third carbon of a heptane chain, which also has a methyl group on the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-methylheptane typically involves the bromination of 4-methylheptane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction proceeds as follows:

Initiation: The radical initiator decomposes to form free radicals.

Propagation: The bromine molecule is split into two bromine radicals by the free radicals generated in the initiation step. These bromine radicals then react with 4-methylheptane to form this compound and a new radical.

Termination: The reaction is terminated when two radicals combine to form a stable molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-4-methylheptane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products such as 3-(Hydroxymethyl)-4-methylheptane, 3-(Cyanomethyl)-4-methylheptane, or 3-(Aminomethyl)-4-methylheptane.

Elimination Reactions: Alkenes such as 3-methyl-4-heptene.

Oxidation: Alcohols or carboxylic acids corresponding to the original brominated compound.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-4-methylheptane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-methylheptane in chemical reactions primarily involves the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

3-(Chloromethyl)-4-methylheptane: Similar structure but with a chlorine atom instead of bromine.

3-(Iodomethyl)-4-methylheptane: Similar structure but with an iodine atom instead of bromine.

4-Methylheptane: The parent hydrocarbon without the bromomethyl group.

Uniqueness: 3-(Bromomethyl)-4-methylheptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis.

Biological Activity

3-(Bromomethyl)-4-methylheptane, a compound with the molecular formula C9H19Br, is an organic molecule characterized by a bromomethyl group attached to a branched heptane chain. Its unique structure suggests potential biological activity, making it a subject of interest in pharmaceutical research and synthetic organic chemistry.

Chemical Structure and Properties

The compound features a bromomethyl group at the third carbon of a heptane chain, which influences its chemical reactivity and biological properties. The molecular weight of this compound is approximately 207.15 g/mol. The structural formula can be represented as follows:

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds, including brominated derivatives, exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial membranes or inhibit enzyme functions essential for microbial survival.

- Anticancer Potential : Similar compounds have been investigated for their anticancer activities. The bromomethyl group may facilitate interactions with biological macromolecules, potentially leading to the inhibition of cancer cell proliferation .

- Synthetic Applications : The compound's structure allows it to serve as a versatile building block in organic synthesis. It can participate in nucleophilic substitution reactions, which are crucial for developing more complex biologically active molecules.

Case Studies and Research Findings

Several studies have explored the biological implications of brominated compounds similar to this compound:

-

Antimicrobial Studies :

- A study evaluated various brominated alkanes for their antibacterial properties against common pathogens. Results indicated that certain structural features, including the position of the bromine atom, significantly influenced antimicrobial efficacy.

-

Anticancer Research :

- Research on structurally related compounds demonstrated that modifications in halogenation could enhance anticancer activity. For instance, compounds with bromine substitutions showed increased cytotoxicity against breast cancer cell lines (MCF-7), suggesting that this compound could be investigated further for similar therapeutic effects .

- Synthetic Pathways :

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-3-ethyl-2-methylheptane | C10H21Br | Contains an ethyl group instead of a methyl group |

| 4-(Bromomethyl)-1-methoxy-3-methylheptane | C10H21BrO | Features an additional methoxy group |

| This compound | C9H19Br | Unique arrangement allows diverse applications |

Properties

Molecular Formula |

C9H19Br |

|---|---|

Molecular Weight |

207.15 g/mol |

IUPAC Name |

3-(bromomethyl)-4-methylheptane |

InChI |

InChI=1S/C9H19Br/c1-4-6-8(3)9(5-2)7-10/h8-9H,4-7H2,1-3H3 |

InChI Key |

UKEORPGRVQEHRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CC)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.